1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one
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Overview
Description
1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological and pharmacological activities .
Preparation Methods
The synthesis of 1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the indazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.
Final coupling: The final step involves coupling the indazole core with the bromophenyl and methoxy groups under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-[3-(4-Bromophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole core structure and may exhibit similar biological activities.
Bromophenyl derivatives: Compounds containing the bromophenyl group may have similar chemical reactivity and biological properties.
Methoxy-substituted compounds: These compounds may exhibit similar pharmacological activities due to the presence of the methoxy group
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
1-[3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-3-19(25)24-21(14-4-8-15(22)9-5-14)17-11-7-13-6-10-16(26-2)12-18(13)20(17)23-24/h4-6,8-10,12,17,21H,3,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJOKOXIFQRDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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